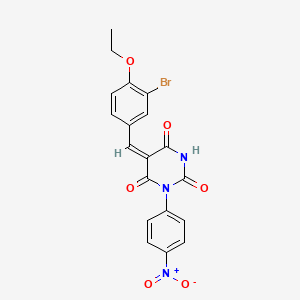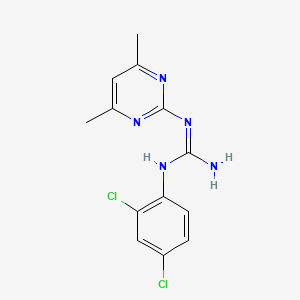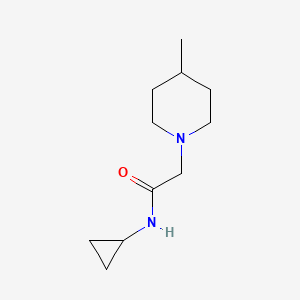
2-(1H-pyrazol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-pyrazol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)butanamide is a synthetic compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been studied extensively.
作用機序
The mechanism of action of 2-(1H-pyrazol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)butanamide involves the inhibition of certain enzymes, such as PKC and tyrosine kinase. This inhibition leads to the disruption of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to have anti-inflammatory properties, as it inhibits the production of certain cytokines and chemokines.
実験室実験の利点と制限
One of the advantages of using 2-(1H-pyrazol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)butanamide in laboratory experiments is its ability to inhibit the activity of certain enzymes, which can be useful in studying various cellular processes. However, one of the limitations of this compound is its potential toxicity, which can affect the viability of cells and tissues.
将来の方向性
There are several future directions for research involving 2-(1H-pyrazol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)butanamide. One potential area of study is its potential use in combination with other compounds for the treatment of cancer. Another area of research is the development of more efficient and less toxic synthesis methods for this compound. Additionally, further studies are needed to determine the potential side effects and toxicity of this compound in vivo.
合成法
The synthesis of 2-(1H-pyrazol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)butanamide has been achieved using different methods. One of the most commonly used methods involves the reaction of 2-(1H-pyrazol-1-yl)acetic acid with 2,3,4,9-tetrahydro-1H-carbazol-6-ylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting product is then treated with butyric anhydride to yield the final compound.
科学的研究の応用
2-(1H-pyrazol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)butanamide has been found to have potential applications in scientific research. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C (PKC) and tyrosine kinase, which are involved in various cellular processes. This compound has also been studied for its potential anticancer properties, as it has been found to induce apoptosis in cancer cells.
特性
IUPAC Name |
2-pyrazol-1-yl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-2-19(24-11-5-10-22-24)20(25)21-13-14-8-9-18-16(12-14)15-6-3-4-7-17(15)23-18/h5,8-12,19,23H,2-4,6-7,13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGDHEWDHOMFOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC2=C(C=C1)NC3=C2CCCC3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(5-bromo-2-thienyl)methylene]-1-tert-butyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5343338.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[2-methyl-4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B5343352.png)
![N-isopropyl-1'-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5343360.png)
![(3S*,4R*)-1-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5343362.png)

![3-{5-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]-2-furyl}benzoic acid](/img/structure/B5343369.png)


![3-[3-(4-ethoxyphenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5343381.png)
![4-(4-bromobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5343385.png)


![3-[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5343413.png)
![5-[(3-methoxyphenoxy)methyl]-N-[(2S)-pyrrolidin-2-ylmethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5343426.png)